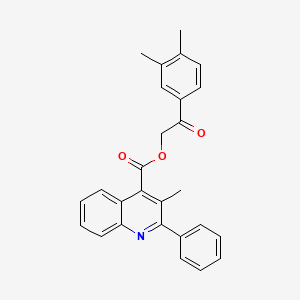![molecular formula C21H12BrF4N3OS B12040430 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618383-56-5](/img/structure/B12040430.png)
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C21H12BrF4N3OS , is a fascinating member of the pyridine-based family. Its structure combines aromatic rings, cyano groups, and fluorinated moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Méthodes De Préparation
Synthetic Routes::
- Bromination and Cyanation :
- The synthesis typically starts with bromination of a 4-bromophenyl precursor.
- The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
- The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
- Finally, the sulfanyl group is added to complete the target compound.
- Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
- Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
- Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
- Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
- While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
- Substitution : The bromine atom can be replaced by other nucleophiles.
- Reduction : Reduction of the cyano group to an amine is feasible.
- Sulfanylation : The sulfanyl group can participate in various reactions.
- NBS : Used for bromination.
- NaCN : For cyanoamination.
- Trifluoromethylating Agents : To introduce the CF3 group.
- Thiols/Disulfides : For sulfanylation.
- The main product is the title compound itself.
- By modifying reaction conditions, regioisomers or other derivatives may form.
Applications De Recherche Scientifique
- Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
- Biological Studies : Used as a probe to explore biological pathways.
- Materials Science : May find applications in materials with specific properties.
Mécanisme D'action
- Molecular Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- Uniqueness : Its combination of bromine, cyano, and trifluoromethyl groups sets it apart.
- Similar Compounds : Other pyridine derivatives, such as 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide , share some features but lack the trifluoromethyl moiety.
Propriétés
Numéro CAS |
618383-56-5 |
|---|---|
Formule moléculaire |
C21H12BrF4N3OS |
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30) |
Clé InChI |
PPNKCEMEKVGAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
![(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12040355.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)

![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)

